4-Benzylpiperazinyl 2-thienyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylpiperazinyl 2-thienyl ketone is a research chemical with the molecular formula C16H18N2OS and a molecular weight of 286.4 g/mol . It is used in a variety of research applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzylpiperazine group attached to a 2-thienyl ketone group . The molecule’s structure can be represented by the SMILES notation: C1CN (CCN1CC2=CC=CC=C2)C (=O)C3=CC=CS3 .Scientific Research Applications
Synthesis and Conformational Analysis
Synthesis and Structural Insights 4-Benzylpiperazinyl 2-thienyl ketone and related compounds have been synthesized through complex chemical reactions, such as the Mannich reaction, and analyzed for their conformational structures using X-ray diffraction analysis. These studies offer insights into the molecular configurations and stereochemistry of these compounds, which are crucial for understanding their chemical properties and potential applications in medicinal chemistry (Bailey et al., 1984).
Medicinal Chemistry and Pharmacology
Potential Antihypertensive Agents Research has explored the antihypertensive effects of thienopyrimidinedione derivatives with (phenylpiperazinyl)alkyl substitution, which are structurally related to this compound. These studies have shown that certain substitutions on the phenyl ring of these compounds can significantly affect their potency as antihypertensive agents, highlighting the importance of structural variation in drug design and the potential of these compounds in treating hypertension (Russell et al., 1988).
Biochemistry and Metabolic Studies
Metabolomics and Derivatization Studies In metabolomics, the application of derivatization agents like 2-hydrazinoquinoline (HQ) for the simultaneous liquid chromatography-mass spectrometry analysis of carboxylic acids, aldehydes, and ketones, including compounds similar to this compound, is significant. This approach aids in the comprehensive analysis of metabolites in biological samples, providing valuable insights into the metabolic pathways and the effects of various compounds on these pathways (Lu et al., 2013).
Neuropharmacology and Receptor Studies
σ1 Receptor Ligands and Neuroprotective Effects Research has been conducted on benzylpiperazinyl derivatives, including compounds structurally related to this compound, for their affinity toward σ1 receptors. These studies have demonstrated the potential of these compounds in modulating nociceptive signaling and their possible applications in treating chronic pain, showcasing the therapeutic potential of these compounds in neuropharmacology (Romeo et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as pyrimidines have been shown to interact with vital inflammatory mediators like prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
Pyrimidine-based anti-inflammatory agents, which may share some structural similarities with this compound, function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2 .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound may influence pathways related to inflammation and pain signaling .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have anti-inflammatory effects .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(15-7-4-12-20-15)18-10-8-17(9-11-18)13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRIUWKPFSDWBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.